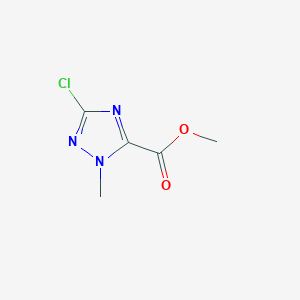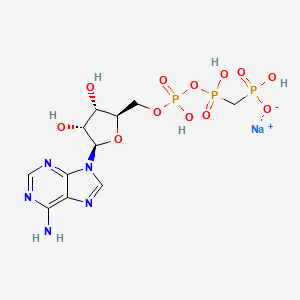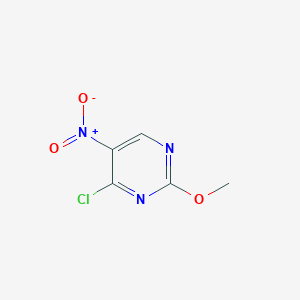
Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate
Übersicht
Beschreibung
“Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate” is a chemical compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain three nitrogen atoms in a five-membered ring .
Synthesis Analysis
This compound can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .Molecular Structure Analysis
The molecular structure of “this compound” is complex and specific. The crystal structure of this compound has been analyzed .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can be used in the preparation of 1H-1,2,4-triazole-3-carbohydrazide . It may also be used in the synthesis of several nucleoside analogues .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 196-199 °C (lit.) . The compound is solid in form .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
1,2,4-Triazole derivatives, including the specific methyl 3-chloro variant, play a significant role in the development of new drugs due to their diverse biological activities. Research emphasizes their potential for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds are target structures evaluated in various biological assays due to their broad spectrum of activity (Ferreira et al., 2013).
Green Chemistry and Sustainability
The synthesis of 1,2,4-triazole derivatives, including eco-friendly approaches, is a growing area of interest. Studies have focused on microwave irradiation and the use of easily recoverable catalysts to create these compounds, highlighting the importance of energy-saving and sustainable methods in chemical synthesis (de Souza et al., 2019).
Material Science Applications
1,2,4-Triazole derivatives are also noted for their applications in material science, including the development of heat-resistant polymers and electrochemically stable, mechanically strong proton-conducting membranes with high ionic conductivity under anhydrous conditions and at high temperatures. This showcases the versatility of these compounds beyond biological applications, offering significant benefits in various industrial applications (Prozorova & Pozdnyakov, 2023).
Corrosion Inhibition
Another important application is in the field of corrosion inhibition. 1,2,4-triazole derivatives, including those structurally related to methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate, have been found effective as corrosion inhibitors for metals such as copper and steel in aggressive media. This application is crucial in extending the life of metal structures and components in various industrial sectors (Hrimla et al., 2021).
Safety and Hazards
Wirkmechanismus
1,2,4-triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms. They are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties .
The mechanism of action of 1,2,4-triazoles generally involves interaction with enzymes or receptors in the cell, leading to inhibition or activation of certain biochemical pathways. The specific targets and mode of action can vary greatly depending on the specific structure and functional groups of the compound .
The pharmacokinetics of 1,2,4-triazoles, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors such as the compound’s solubility, stability, and molecular size can affect its bioavailability and pharmacokinetic properties .
The action of 1,2,4-triazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and interaction with its targets .
Eigenschaften
IUPAC Name |
methyl 5-chloro-2-methyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-9-3(4(10)11-2)7-5(6)8-9/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAUVVXOXLNQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline](/img/structure/B1459520.png)




amine hydrochloride](/img/structure/B1459529.png)




